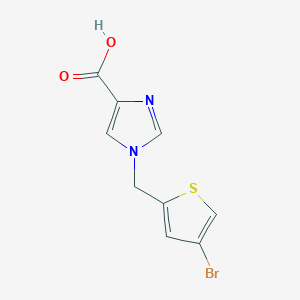
Acide 1-((4-bromothiophène-2-yl)méthyl)-1H-imidazole-4-carboxylique
Vue d'ensemble
Description
1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2S and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés du thiophène ont été identifiés comme des agents puissants dans la recherche anticancéreuse. La présence du cycle thiophène dans « Acide 1-((4-bromothiophène-2-yl)méthyl)-1H-imidazole-4-carboxylique » suggère des applications potentielles dans la synthèse d'agents anticancéreux. Les chercheurs peuvent explorer son efficacité dans la perturbation de la prolifération des cellules cancéreuses et l'induction de l'apoptose dans diverses lignées cellulaires cancéreuses .
Développement anti-inflammatoire et analgésique
Les composés contenant des cycles thiophène et imidazole ont montré des propriétés anti-inflammatoires et analgésiques significatives. Ce composé pourrait être synthétisé et testé pour sa capacité à réduire l'inflammation et la douleur dans des modèles précliniques, ce qui pourrait conduire au développement de nouveaux médicaments pour des affections comme l'arthrite et la douleur neuropathique .
Agents antimicrobiens et antifongiques
Les atomes de brome et de soufre présents dans le composé offrent une opportunité unique pour le développement d'agents antimicrobiens et antifongiques. Sa complexité structurale permet des interactions avec les enzymes ou les protéines microbiennes, ce qui pourrait conduire au développement de nouveaux médicaments pour lutter contre les souches résistantes de bactéries et de champignons .
Inhibition des kinases pour des applications thérapeutiques
Les inhibiteurs de kinases sont essentiels dans le traitement de diverses maladies, y compris le cancer. Le cycle imidazole de ce composé peut être crucial dans la conception de nouveaux inhibiteurs de kinases, étant donné son potentiel à interagir avec les sites de liaison de l'ATP des kinases, inhibant ainsi leur activité et affectant les voies de signalisation cellulaire .
Science des matériaux et électronique organique
Le thiophène est un élément clé dans le domaine de l'électronique organique en raison de ses propriétés conductrices. “this compound” pourrait être utilisé dans la synthèse de semi-conducteurs organiques, qui sont utilisés dans la production de diodes électroluminescentes organiques (OLED) et de cellules solaires .
Recherche neuropharmacologique
Les dérivés de l'imidazole sont connus pour posséder diverses activités neuropharmacologiques. Ce composé pourrait être étudié pour ses effets potentiels sur le système nerveux central, ce qui pourrait conduire à la découverte de nouveaux traitements pour les troubles neurologiques tels que la dépression, l'anxiété et la schizophrénie .
Mécanisme D'action
Target of action
Compounds with similar structures, such as imine derivatives, have been synthesized and studied for their broad spectrum biological activities .
Mode of action
Imine derivatives are known to interact with a variety of targets due to the presence of a functional group (–c=n–), also known as azomethine .
Biochemical pathways
Imine derivatives are known to play a role in a variety of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic, and many others .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is used to synthesize compounds with similar structures, is known for its mild and functional group tolerant reaction conditions .
Result of action
Imine derivatives are known for their broad spectrum biological activities .
Action environment
The suzuki–miyaura cross-coupling reaction, which is used to synthesize compounds with similar structures, is known for its environmentally benign organoboron reagent .
Propriétés
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-6-1-7(15-4-6)2-12-3-8(9(13)14)11-5-12/h1,3-5H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBQJWQWKXPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)

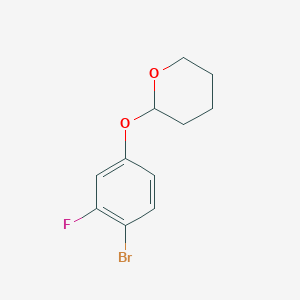
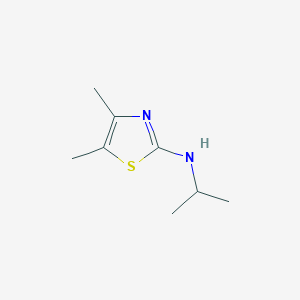
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)
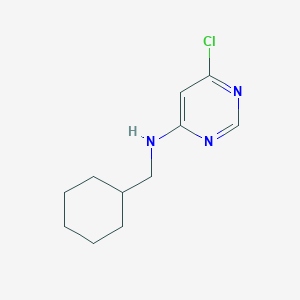
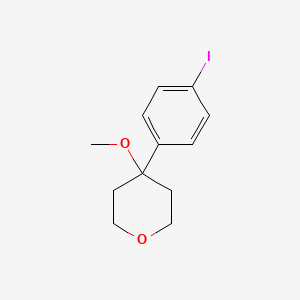
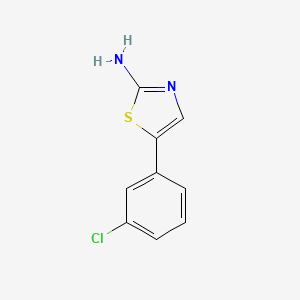

![1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1488217.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1488220.png)
![6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1488223.png)

